

NVP-BSK805: A Potent and Selective Inhibitor of the JAK2 V617F Mutant

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Compound of Interest		
Compound Name:	NVP-BSK805 dihydrochloride	
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An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on NVP-BSK805, a selective, ATP-competitive inhibitor of the Janus kinase 2 (JAK2), with a particular focus on its effects on the constitutively active JAK2 V617F mutant. The JAK2 V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for these hematological malignancies.

Core Mechanism of Action

NVP-BSK805 is a substituted quinoxaline that potently inhibits both wild-type JAK2 and the V617F mutant by competing with ATP for binding to the kinase domain.[1][2] X-ray crystallography studies have confirmed that NVP-BSK805 binds to the ATP-binding site of the JAK2 kinase domain.[4] This inhibition of JAK2 kinase activity effectively blocks the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2][4] The constitutive activation of the JAK2-STAT5 pathway due to the V617F mutation is a hallmark of MPNs, leading to uncontrolled cell proliferation and reduced apoptosis.[4] By targeting the aberrantly active JAK2 V617F, NVP-BSK805 demonstrates significant potential in reversing these pathological effects.

Quantitative Data Summary



The following tables summarize the key quantitative data regarding the in vitro and cellular activity of NVP-BSK805.

Table 1: Biochemical Inhibitory Activity of NVP-BSK805

Target Enzyme	IC50 (nM)	Notes
JAK2 JH1 (catalytic domain)	0.48	ATP-competitive inhibition.[5] [6][7]
Full-length wild-type JAK2	0.58 ± 0.03	
Full-length JAK2 V617F	0.56 ± 0.04	NVP-BSK805 is equipotent against both wild-type and the V617F mutant.[5][8]
JAK1 JH1	31.63	Displays >20-fold selectivity for JAK2 over JAK1.[1][5][8]
JAK3 JH1	18.68	[5][6][7]
TYK2 JH1	10.76	[5][6][7]

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of NVP-BSK805 in JAK2 V617F-Positive Cell Lines



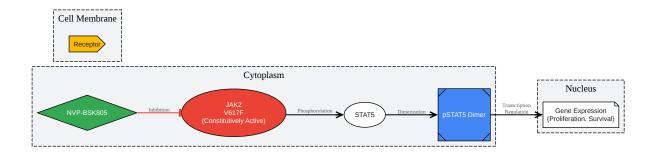
Cell Line	GI50 (nM)	Key Characteristics
SET-2	51	Human megakaryoblastic leukemia, homozygous for JAK2 V617F.[2][4]
HEL	Higher concentrations required (in the range of 500 nM)	Human erythroleukemia, homozygous for JAK2 V617F. [4]
Ba/F3-JAK2 V617F	39 ± 23	Murine pro-B cell line engineered to express human JAK2 V617F.[2]
CHRF-288-11	Responded at concentrations of 50 nM	Megakaryocytic cell line with a T875N mutation in the JAK2 kinase domain.[4]
UKE-1	Myeloid leukemia cell line.[9]	

GI50: Half-maximal growth inhibition concentration.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

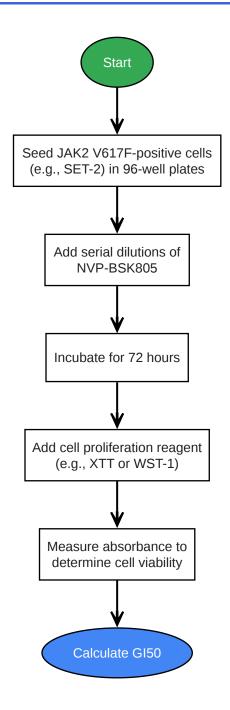




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Figure 1: Simplified signaling pathway of JAK2 V617F and the inhibitory action of NVP-BSK805.





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Figure 2: General workflow for a cell proliferation assay to determine the GI50 of NVP-BSK805.

Detailed Experimental Protocols Biochemical Kinase Assay (Radiometric Filter Binding)

This protocol outlines a method to determine the in vitro inhibitory activity of NVP-BSK805 on JAK2 kinase.



Reagents and Materials:

- Recombinant full-length JAK2 wild-type and JAK2 V617F enzymes.
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA).
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
- [y-33P]ATP.
- NVP-BSK805 serially diluted in DMSO.
- 96-well filter plates.
- Scintillation counter.

Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
- Add varying concentrations of NVP-BSK805 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 10% phosphoric acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times to remove unincorporated [y-33P]ATP.
- Measure the radioactivity on the filter using a scintillation counter.
- Calculate the percentage of inhibition for each NVP-BSK805 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.



Cellular Proliferation Assay (XTT or WST-1)

This protocol details a method to assess the effect of NVP-BSK805 on the proliferation of JAK2 V617F-positive cell lines.[4]

- Reagents and Materials:
 - JAK2 V617F-positive cell line (e.g., SET-2).
 - Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
 - NVP-BSK805 serially diluted in cell culture medium.
 - 96-well cell culture plates.
 - XTT or WST-1 cell proliferation reagent.
 - Plate reader.
- Procedure:
 - Seed the cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight if adherent.
 - Add a range of concentrations of NVP-BSK805 to the wells. Include a vehicle control (DMSO).
 - Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
 - Add the XTT or WST-1 reagent to each well according to the manufacturer's instructions.
 - Incubate for an additional 2-4 hours to allow for color development.
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
 - Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.



Western Blotting for STAT5 Phosphorylation

This protocol describes the detection of changes in STAT5 phosphorylation in response to NVP-BSK805 treatment.

- Reagents and Materials:
 - JAK2 V617F-positive cell line (e.g., SET-2).
 - NVP-BSK805.
 - Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
 - Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
 - HRP-conjugated secondary antibody.
 - Enhanced chemiluminescence (ECL) substrate.
 - SDS-PAGE gels and blotting apparatus.

Procedure:

- Treat cells with varying concentrations of NVP-BSK805 for a specified time (e.g., 30 minutes to 1 hour).
- Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.



- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total STAT5 to confirm equal loading.

In Vivo Efficacy

In preclinical animal models, NVP-BSK805 has demonstrated significant efficacy. In a Ba/F3 JAK2 V617F cell-driven mouse model, oral administration of NVP-BSK805 (150 mg/kg) led to the suppression of STAT5 phosphorylation, reduced splenomegaly, and inhibited the spread of leukemic cells.[1][2][5] Furthermore, NVP-BSK805 was effective in a mouse model of recombinant human erythropoietin-induced polycythemia, a key feature of PV.[1][8] The compound exhibits good oral bioavailability and a long half-life in vivo.[1][8]

Conclusion

NVP-BSK805 is a potent and selective inhibitor of the JAK2 V617F mutant, demonstrating robust activity in both biochemical and cellular assays. Its ability to inhibit the constitutive STAT5 phosphorylation, suppress the proliferation of JAK2 V617F-bearing cells, and induce apoptosis underscores its therapeutic potential for MPNs.[1][2][4] The in vivo efficacy in relevant disease models further supports its development as a targeted therapy for patients with these hematological malignancies. This technical guide provides a foundational resource for researchers and drug developers working in this field.

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